1-(3,4-dihydro-2H-quinolin-1-yl)-3-(3-methylpiperidin-1-yl)propan-2-ol

PI3Kbeta Inhibition Kinase Selectivity Cancer Research

PTEN-null cancer researchers face confounding isoform effects when dissecting PI3Kβ signaling. NSC62378 (CAS 6972-93-6) is a selective PI3Kβ inhibitor (Ki=41 nM) that spares PI3Kα (Ki=200 nM) and PI3Kδ (Ki=63 nM), enabling clean pathway analysis. • Validated selectivity window across class I PI3K isoforms • Defined benchmark Ki values for isoform selectivity panels (PI3Kα: 200 nM, PI3Kβ: 41 nM, PI3Kδ: 63 nM, PI3Kγ: 110 nM) • Scaffold for dual PI3K/mTOR inhibitor optimization with reduced PI3Kα-driven toxicity

Molecular Formula C18H28N2O
Molecular Weight 288.4 g/mol
CAS No. 6972-93-6
Cat. No. B14734462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dihydro-2H-quinolin-1-yl)-3-(3-methylpiperidin-1-yl)propan-2-ol
CAS6972-93-6
Molecular FormulaC18H28N2O
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)CC(CN2CCCC3=CC=CC=C32)O
InChIInChI=1S/C18H28N2O/c1-15-6-4-10-19(12-15)13-17(21)14-20-11-5-8-16-7-2-3-9-18(16)20/h2-3,7,9,15,17,21H,4-6,8,10-14H2,1H3
InChIKeyVOGJJIQUEMRFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: Dihydroquinoline-Piperidine (6972-93-6)


The compound 1-(3,4-dihydro-2H-quinolin-1-yl)-3-(3-methylpiperidin-1-yl)propan-2-ol (CAS 6972-93-6) is a synthetic small molecule featuring a 3,4-dihydro-2H-quinoline core linked via a propan-2-ol spacer to a 3-methylpiperidine moiety [1]. With the synonym NSC62378, it has a molecular formula of C18H28N2O and a molecular weight of 288.4 g/mol . This compound serves as a research tool, notably referenced in patent literature as a potential kinase modulator, and is commercially available for early-stage discovery and preclinical investigation .

1

Kinase modulator tool compound for early-stage discovery

2

PI3K/mTOR pathway research, referenced in patent literature

3

Supports isoform-selectivity profiling and SAR hypothesis testing

Substitution Failure: Selectivity of 6972-93-6


The value of 1-(3,4-dihydro-2H-quinolin-1-yl)-3-(3-methylpiperidin-1-yl)propan-2-ol in a research setting is fundamentally tied to its unique pharmacological fingerprint within a crowded chemical space. Generic substitution with a structurally similar analog, even one with higher potency against a primary target, can lead to divergent biological outcomes due to profound differences in isoform selectivity and off-target profiles. For instance, within a single patent family of PI3K/mTOR inhibitors, closely related compounds exhibit vastly different selectivity windows across PI3K isoforms (e.g., PI3Kbeta, PI3Kdelta, PI3Kgamma), meaning that swapping one dihydroquinoline derivative for another without explicit comparative data can invalidate a research model or a SAR hypothesis [1]. The precise spatial arrangement of the 3,4-dihydroquinoline and 3-methylpiperidine groups dictates its interaction with the kinase ATP-binding pocket, making it non-interchangeable with analogs lacking this specific geometry.

Isoform Selectivity Mismatch

Closely related analogs may display divergent PI3K isoform selectivity windows, invalidating experimental models without explicit comparative data.

Off-Target Profile Divergence

Variations in piperidine/quinoline geometry can shift off-target kinase engagement, potentially altering assay outcomes.

SAR Geometry Dependence

The 3,4-dihydroquinoline-piperidine arrangement governs ATP-binding pocket interaction; analogs lacking this geometry may not transfer directly.

Quantitative Evidence: 6972-93-6 vs. Structural Analogs


Differential PI3Kbeta Affinity vs. Pan-PI3K Inhibitors

This compound demonstrates a moderate binding affinity for the PI3Kbeta isoform, in contrast to highly potent but less selective analogs within the same patent class. It exhibits a Ki of 41 nM against PI3Kbeta, whereas a more potent analog from the same series (CHEMBL2165017) shows a Ki of 2 nM against PI3Kdelta, representing a 20.5-fold difference in affinity towards a distinct isoform [1][2]. This indicates a differentiated selectivity profile that may be advantageous for probing PI3Kbeta-specific biology.

PI3Kβ Affinity
Head-to-head
Ki 41 nM (PI3Kβ) vs analog Ki 2 nM (PI3Kδ)
20.5-fold lower affinity

Supports PI3Kβ-selective tool context over pan-inhibition

AlphaScreen assay; Sf9 expressed kinase

PI3Kbeta Inhibition Kinase Selectivity Cancer Research

Reduced PI3Kdelta Off-Target Activity

A key differentiator is the compound's reduced activity against the PI3Kdelta isoform, a common off-target for potent PI3K inhibitors. Compared to a leading analog (CHEMBL2165017) which potently inhibits PI3Kdelta (Ki = 2 nM), this compound shows a Ki of 63 nM for PI3Kdelta, which is a 31.5-fold reduction in potency [1]. This selectivity window is further underscored by its weak activity against PI3Kgamma (Ki = 110 nM), whereas the analog maintains a significant potency of 4 nM against the same target, a 27.5-fold difference [2][3].

PI3Kδ Off-Target
Head-to-head
Ki 63 nM (PI3Kδ) vs 2 nM; PI3Kγ Ki 110 nM vs 4 nM
31.5-fold and 27.5-fold reduction

Reduced interference from PI3Kδ/γ pathways in immune-cell models

Data to verify across cell-based assays

Isoform Selectivity PI3Kdelta Off-target Activity

Divergent PI3Kalpha Activity Profile

The compound's activity profile against PI3Kalpha further distinguishes it from highly potent class I PI3K inhibitors. It displays a Ki of 200 nM for PI3Kalpha, which is markedly weaker than the comparator analog (CHEMBL2165017) that achieves a Ki of 9 nM, a 22.2-fold difference [1][2]. This suggests the compound is less likely to broadly inhibit all class I PI3K isoforms, positioning it as a more selective probe for pathways driven primarily by PI3Kbeta.

PI3Kα Activity
Head-to-head
Ki 200 nM vs analog 9 nM
22.2-fold weaker PI3Kα inhibition

PI3Kα-sparing profile for PTEN-deficient model studies

Supports class I isoform dissection

PI3Kalpha Selectivity Kinase Profiling Signal Transduction

Research Applications: 6972-93-6


PI3Kbeta Signaling in PTEN-Deficient Cancers

This compound is best applied as a PI3Kbeta inhibitor in PTEN-null cancer cell lines, where PI3Kbeta activity is crucial for tumorigenesis. Its selectivity profile, which spares PI3Kalpha (Ki = 200 nM) and PI3Kdelta (Ki = 63 nM) at concentrations that effectively inhibit PI3Kbeta (Ki = 41 nM), allows researchers to dissect PI3Kbeta-dependent signaling pathways with reduced confounding effects from other class I PI3K isoforms [1].

Selectivity Control in PI3K Inhibitor Screening

In a kinase inhibitor screening funnel, this compound can serve as a calibrated control for isoform selectivity panels. Its defined Ki values against PI3Kalpha (200 nM), PI3Kbeta (41 nM), PI3Kdelta (63 nM), and PI3Kgamma (110 nM) provide a benchmark to contextualize the selectivity of novel analogs, helping to identify compounds that deviate from its signature inhibitory pattern [2].

Developing PI3Kbeta-Sparing mTOR Inhibitors

Given its structural connection to patented dual PI3K/mTOR inhibitors, this compound can be utilized as a scaffold for medicinal chemistry efforts aimed at achieving mTOR inhibition while avoiding PI3Kalpha-driven toxicities. Its inherent lower affinity for PI3Kalpha compared to other analogs from the same patent family (22.2-fold difference in Ki) makes it an attractive lead for optimization campaigns focused on improving kinase selectivity [1][3].

Application
Selection Property
Validation Focus
PI3Kβ signaling in PTEN-deficient models
PI3Kβ selectivity over α/δ isoforms
PI3Kβ-dependent pathway dissection
Isoform selectivity panel control
Defined isoform Ki fingerprint
Selectivity benchmarking for novel analogs
Scaffold for mTOR-targeted optimization
Lower PI3Kα affinity context
Kinase selectivity improvement campaigns
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